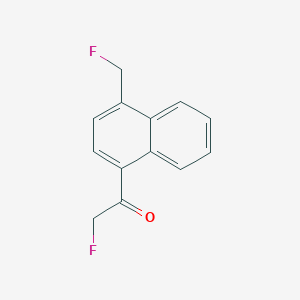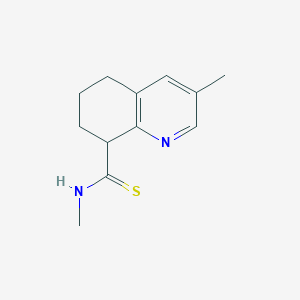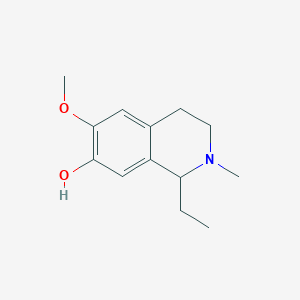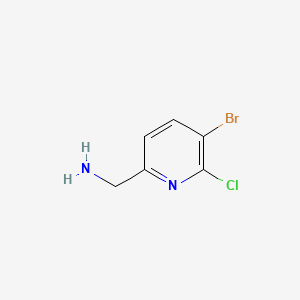![molecular formula C12H17NO3 B11885161 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is an organic compound characterized by a nitro group attached to a benzene ring, with an ethyl chain substituted with a 2-methylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of ethylbenzene to form 3-nitroethylbenzene, which is then reacted with 2-methylpropan-2-ol under acidic conditions to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of nitro compounds and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the 2-methylpropan-2-yl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: Corresponding alcohols and acids.
Scientific Research Applications
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl chain can interact with hydrophobic regions of biomolecules. These interactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-[(2-Methylpropan-2-yl)oxy]propane-1,3-diamine: Contains a similar ethyl chain but with different functional groups.
2-[[2-methyl-1-(phenylmethyl)-4-indolyl]oxy]-3-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid methyl ester: A more complex structure with additional functional groups.
Uniqueness: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is unique due to its specific combination of a nitro group and a 2-methylpropan-2-yl substituted ethyl chain
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-8-7-10-5-4-6-11(9-10)13(14)15/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
KWNYIBGXQIUESI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)


